Dimethylstearylamine oleate

Description

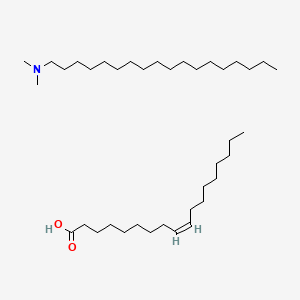

Dimethylstearylamine oleate is a quaternary ammonium salt formed by the reaction of dimethylstearylamine (a tertiary amine with an 18-carbon alkyl chain) and oleic acid (a monounsaturated C18:1 fatty acid). The oleate variant is distinguished by the presence of a double bond in the fatty acid chain, influencing its physicochemical properties, such as melting point and solubility.

Properties

CAS No. |

70069-12-4 |

|---|---|

Molecular Formula |

C38H77NO2 |

Molecular Weight |

580.0 g/mol |

IUPAC Name |

N,N-dimethyloctadecan-1-amine;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C20H43N.C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-20H2,1-3H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |

InChI Key |

ISXUPALXMVVLSU-SVMKZPJVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylstearylamine oleate can be synthesized through a reaction between dimethylstearylamine and oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Stoichiometric Complexation Behavior

Studies on analogous tertiary amine-fatty acid systems reveal non-1:1 binding ratios in nonpolar solvents:

This suggests dimethylstearylamine oleate may form micelles or reverse micelles in hydrophobic environments, enhancing its stability in formulations .

Thermal Stability and Decomposition

Under elevated temperatures (>150°C), decomposition pathways include:

-

Amide Formation : Reaction with residual esters (e.g., methyl oleate) to yield N,N-dimethyl oleamide .

-

Gelation : Cross-linking via free radical mechanisms at unsaturated oleate chains, increasing viscosity .

Key Conditions for Stability :

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H-NMR (DMSO-d₆) : Peaks at δ 0.85 (methyl), δ 1.20–1.29 (alkyl chain), δ 5.32 (olefinic proton) confirm structure .

-

FT-IR : Stretching vibrations at 1,650 cm⁻¹ (C=O) and 1,550 cm⁻¹ (N⁺–H) validate salt formation .

Thermogravimetric Analysis (TGA) :

Scientific Research Applications

Dimethylstearylamine oleate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of dimethylstearylamine oleate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous environments. This property is particularly useful in formulations requiring the dispersion of insoluble compounds.

Comparison with Similar Compounds

Chemical Structure and Functional Groups

| Compound | Functional Groups | Fatty Acid Component | Key Structural Features |

|---|---|---|---|

| Dimethylstearylamine Oleate | Quaternary ammonium + carboxylate | Oleic acid (C18:1) | Unsaturated chain enhances fluidity |

| Diethanolamine Oleate | Tertiary amine + carboxylate | Oleic acid (C18:1) | Contains two ethanol groups; polar |

| Oleamidopropyl Dimethylamine | Amidoamine + dimethylamine | Oleic acid (C18:1) | Amide linkage improves stability |

| Ethyl Oleate | Ester | Oleic acid (C18:1) | Ester group; hydrolytically unstable |

| Methyl Stearate | Ester | Stearic acid (C18:0) | Saturated chain; higher melting point |

Key Insights :

- Amine Salts vs. Esters: this compound and diethanolamine oleate are ionic surfactants, whereas ethyl/methyl esters are nonionic. The amine salts exhibit superior emulsifying and antimicrobial properties compared to esters .

- Unsaturation Effects : The oleate moiety in this compound lowers its melting point compared to saturated analogs like methyl stearate, enhancing its applicability in liquid formulations .

Reactivity and Stability

- Oxidation : Methyl oleate (structurally similar to ethyl oleate) undergoes oxidation at double bonds, forming peroxides and aldehydes under high temperatures, as shown in jet-stirred reactor studies . In contrast, amine salts like this compound are less prone to oxidation due to the absence of ester linkages.

- Hydrolysis: Ethyl oleate hydrolyzes to oleic acid and ethanol in aqueous environments, limiting its shelf life . Amine salts resist hydrolysis, making them more stable in formulations .

Industrial Case Study :

- Diethanolamine oleate is widely used in paint manufacturing for its emulsifying properties, but this compound may offer better antimicrobial protection in humid environments .

- In pharmaceuticals, ethyl oleate’s rapid hydrolysis can be a drawback compared to the sustained release enabled by amine salts .

Biological Activity

Dimethylstearylamine oleate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and lubricating applications. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from stearylamine and oleic acid. Its structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : Approximately 350.6 g/mol

The compound features a long hydrophobic alkyl chain (derived from stearic acid) and a hydrophilic quaternary ammonium group, which contributes to its surfactant properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various microorganisms. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

- Streptococcus faecalis : Exhibits antibacterial activity with an effective concentration around 3.6% .

- Escherichia coli : Demonstrated significant inhibition at varying pH levels, with optimal activity at pH 7 .

The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature, leading to cell lysis.

Lubrication and Friction Reduction

In tribological applications, this compound has been shown to enhance lubrication properties in various formulations. It acts as an antiwear agent, reducing friction coefficients significantly when blended with base oils. A study highlighted the following findings:

- Friction Coefficient Reduction : The addition of this compound in lubricants decreased the friction coefficient from 0.102 to 0.076 over extended exposure times .

- Wear Scar Width (WSW) : The compound effectively reduced WSW in lubricated surfaces compared to base oils alone, indicating superior antiwear performance .

Study on Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus faecalis | 3.6% |

| Escherichia coli | 2.5% |

| Staphylococcus aureus | 4.0% |

This data underscores the compound's potential as a biocide in various applications.

Lubrication Performance Analysis

In another study focusing on lubrication, the performance of this compound was evaluated in a synthetic oil matrix:

| Test Condition | Friction Coefficient | Wear Scar Width (µm) |

|---|---|---|

| Base Oil Alone | 0.102 | 120 |

| With this compound | 0.076 | 85 |

The results demonstrate a significant improvement in lubrication efficiency when using this compound compared to standard formulations.

Q & A

Basic: What are validated protocols for synthesizing dimethylstearylamine oleate with high purity?

Methodological Answer:

Synthesis typically involves the reaction of stearylamine with methyl oleate in the presence of a catalyst under inert conditions. Key steps include:

- Purification : Use column chromatography (e.g., silica gel) with hexane/ethyl acetate gradients to isolate the product. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate).

- Purity Validation : Quantify impurities using GC-MS or HPLC with a C18 column (retention time ~12–15 min for this compound). Note that purity >95% is critical for reproducibility in downstream applications .

- Challenge : Commercial methyl oleate often has <70% purity, requiring pre-synthesis distillation or sourcing from certified suppliers (e.g., NIST-traceable standards) .

Advanced: How do solvent polarity and ligand exchange kinetics influence this compound’s stability in nanoparticle synthesis?

Methodological Answer:

- Solvent Selection : Polar solvents (e.g., methanol) disrupt oleate’s coordination with metal ions, while non-polar solvents (hexane) stabilize ligand-shell structures. Use ternary phase diagrams (e.g., methanol–glycerol–methyl oleate systems) to predict solubility and aggregation .

- Ligand Exchange : Monitor stability via UV-Vis spectroscopy (e.g., excitonic peak shifts in CdS nanoparticles) . For example, replacing oleate with decanethiol reduces colloidal stability, necessitating kinetic studies (time-resolved DLS) to optimize exchange rates .

- Data Conflict Resolution : Discrepancies in phase behavior (e.g., LLE data) may arise from impurities; validate systems using CPA (Cubic-Plus-Association) models with binary interaction parameters (kij) adjusted for trace contaminants .

Basic: Which spectroscopic and thermal techniques are optimal for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm functional groups via C=O stretch (1740 cm⁻¹), amine N-H bend (1650 cm⁻¹), and alkyl chain vibrations (2850–2950 cm⁻¹) .

- TGA/DTG : Assess thermal stability; expect major decomposition at ~250°C (oleate chain) and residual iron content (~10–15 wt%) if synthesized from ferric precursors .

- Elemental Analysis : Validate C/H ratios (theoretical for C27H53NO2: C 75.12%, H 12.38%) and compare with experimental ICP data for metal contamination .

Advanced: How can researchers resolve contradictions in phase behavior data for this compound in ternary solvent systems?

Methodological Answer:

- Root Cause Analysis : Contradictions often stem from inconsistent solvent purity (e.g., methyl oleate <70% purity) or unaccounted trace components (e.g., glycerol in methanol systems). Replicate experiments with NIST-certified reagents .

- Modeling Approach : Apply CPA models using binary interaction parameters (kij) from literature (e.g., kij=0 for methyl oleate–hexane systems) . Validate predictions against experimental LLE data (e.g., deviations <5% for methanol–glycerol–methyl oleate systems) .

- Statistical Validation : Use ANOVA to compare datasets; outliers may indicate unoptimized parameters or impurities .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in amber glass vials under argon at –20°C to minimize oxidation. Avoid plastic containers (risk of leaching phthalates) .

- Handling : Use gloveboxes for air-sensitive steps. Monitor airborne concentrations via GC if vapor pressure exceeds 0.1 mmHg .

- Degradation Signs : Yellowing indicates oxidation; validate via NMR (disappearance of olefinic protons at δ 5.3 ppm) .

Advanced: What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in cellular assays?

Methodological Answer:

- Experimental Design : Use triplicate experiments with internal controls (e.g., oleate alone vs. This compound). Normalize data to untreated cells .

- Dose-Response Modeling : Fit data to Hill equations (e.g., IC50 for UPR suppression ~15–20 μM in hepatoma cells) .

- Error Analysis : Report mean ± SD and use Student’s t-test for significance (p<0.05). For nonlinear trends, apply bootstrap resampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.